molecular formula C55H62N10O8 B606998 DD-03-171 CAS No. 2366132-45-6

DD-03-171

Numéro de catalogue B606998
Numéro CAS: 2366132-45-6
Poids moléculaire: 991.163
Clé InChI: QBPVFCNYKUENHU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) with an IC50 value of 5.1 nM . It degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 . It also degrades Ibrutinib-resistant C481S-BTK mutant cancer cells .


Molecular Structure Analysis

The molecular structure of DD-03-171 is complex, with a molecular weight of 991.16 . The exact mass is 990.48 . The elemental composition is C, 66.65; H, 6.31; N, 14.13; O, 12.91 .


Chemical Reactions Analysis

DD-03-171 is a potent and selective BTK Degrader (PROTAC®) that degrades BTK in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3 .


Physical And Chemical Properties Analysis

DD-03-171 has a molecular weight of 991.16 . It is soluble to 50 mM in DMSO .

Relevant Papers The paper “Bruton tyrosine kinase degradation as a therapeutic strategy for cancer” discusses the potential of BTK degradation as a therapeutic strategy for cancer . Another paper “Overcoming Cancer Drug Resistance Utilizing PROTAC Technology” discusses the potential of PROTACs like DD-03-171 in overcoming cancer drug resistance .

Applications De Recherche Scientifique

Cancer Therapy

Specific Scientific Field

The specific scientific field for this application is Oncology , specifically the development of targeted therapies for cancer treatment .

Comprehensive and Detailed Summary of the Application

DD-03-171 is a potent and selective BTK Degrader (PROTAC®), which operates by degrading the target protein by hijacking the cellular protein destruction machinery . It has been used in the development of targeted cancer therapies, specifically for the degradation of oncoproteins . This approach offers several advantages for cancer therapy including resiliency to acquired mutations in the target protein, enhanced selectivity, lower dosing requirements, and the potential to abrogate oncogenic transcription factors and scaffolding proteins .

Detailed Description of the Methods of Application or Experimental Procedures

DD-03-171 operates by degrading the target protein in a proteasome- and CRBN-dependent manner . It suppresses BTK signaling and proliferation in mantle cell lymphoma (MCL) cells by degrading BTK, IKFZ1, and IKFZ3, which are 3 validated targets in B-cell malignancies .

Thorough Summary of the Results or Outcomes Obtained

DD-03-171 degrades BTK wt with a DC 50 of 5.1 nM and BTK C481S in TMD8 recombinants with similar potency . In vivo, DD-03-171 given IP degrades BTK, reduces peripheral tumor cell counts, and prolongs survival in mice xenografted with DLBCL or MCL patient-derived samples . The lead degrader DD-03-171 reduces tumor burden and extends survival in lymphoma patient-derived xenograft models .

Overcoming Cancer Drug Resistance

Specific Scientific Field

The specific scientific field for this application is Pharmacology , specifically the development of strategies to overcome drug resistance in cancer treatment .

Comprehensive and Detailed Summary of the Application

DD-03-171 has been used in research to overcome cancer drug resistance . Cancer drug resistance presents a major barrier to continued successful treatment of malignancies . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality to cancer treatments with various potential advantages . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Thorough Summary of the Results or Outcomes Obtained

DD-03-171 is highly effective in degrading both BTK WT and BTK C481S that results in potent suppression of signaling and proliferation in cancer cells . Moreover, DD-03-171 was found to have more potent antiproliferative effects on MCL cells in vitro than inhibitors by degrading BTK and CRBN neo-substrates IKFZ1 and IKFZ3 .

Targeted Protein Degradation for Cancer Therapy

Specific Scientific Field

The specific scientific field for this application is Molecular Cancer Research , specifically the development of targeted protein degradation for cancer therapy .

Comprehensive and Detailed Summary of the Application

DD-03-171 has been used in research to degrade oncoproteins for cancer therapy . Oncoproteins are proteins that, when mutated or expressed at high levels, help turn a normal cell into a cancer cell . By hijacking the cellular ubiquitin-proteasome protein degradation machinery, proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality to cancer treatments with various potential advantages . More recently, some groups have begun researching the use of PROTACs to successfully degrade mutated targets conferring cancer resistance against first-line treatments .

Thorough Summary of the Results or Outcomes Obtained

DD-03-171 degrades BTK wt with a DC 50 of 5.1 nM and BTK C481S in TMD8 recombinants with similar potency . In vivo, DD-03-171 given IP degrades BTK, reduces peripheral tumor cell counts, and prolongs survival in mice xenografted with DLBCL or MCL patient-derived samples .

Propriétés

Numéro CAS

2366132-45-6

Nom du produit

DD-03-171

Formule moléculaire

C55H62N10O8

Poids moléculaire

991.163

Nom IUPAC

4-(tert-Butyl)-N-(3-(6-((4-(4-(6-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamido)hexyl)piperazine-1-carbonyl)phenyl)amino)-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl)benzamide

InChI

InChI=1S/C55H62N10O8/c1-34-39(12-10-14-41(34)60-49(68)35-16-20-37(21-17-35)55(2,3)4)43-33-62(5)54(73)48(59-43)58-38-22-18-36(19-23-38)51(70)64-30-28-63(29-31-64)27-9-7-6-8-26-56-46(67)32-57-42-15-11-13-40-47(42)53(72)65(52(40)71)44-24-25-45(66)61-50(44)69/h10-23,33,44,57H,6-9,24-32H2,1-5H3,(H,56,67)(H,58,59)(H,60,68)(H,61,66,69)

Clé InChI

QBPVFCNYKUENHU-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N=C2NC3=CC=C(C(N4CCN(CCCCCCNC(CNC5=CC=CC(C(N6C(CC7)C(NC7=O)=O)=O)=C5C6=O)=O)CC4)=O)C=C3)=CN(C)C2=O)=C1C)C8=CC=C(C(C)(C)C)C=C8

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DD-03-171;  DD03-171;  DD 03-171;  DD 03171;  DD03171;  DD-03171; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DD-03-171
Reactant of Route 2
Reactant of Route 2
DD-03-171
Reactant of Route 3
Reactant of Route 3
DD-03-171
Reactant of Route 4
Reactant of Route 4
DD-03-171
Reactant of Route 5
DD-03-171
Reactant of Route 6
DD-03-171

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.